molecular formula C16H12N3OPS2 B2582066 2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole CAS No. 262603-96-3

2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole

Cat. No.: B2582066
CAS No.: 262603-96-3
M. Wt: 357.39
InChI Key: YXBYBXICJONGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. It features a unique hybrid structure incorporating both benzothiazole and thiazole pharmacophores, which are recognized in medicinal chemistry as privileged scaffolds due to their diverse biological activities . The integration of a phosphoroso group adds a distinct stereoelectronic profile, potentially influencing the molecule's interaction with biological targets. Benzothiazole derivatives are extensively investigated for their potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . Similarly, the 1,3-thiazole ring is a key structural component in many bioactive molecules with documented antimicrobial and antifungal activities . The specific presence of these motifs suggests this compound may be of significant interest in mechanistic studies, such as exploring its potential as a protein kinase inhibitor or its role in antimicrobial susceptibility assays . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound in the development of new therapeutic agents. Its structure presents opportunities for further chemical modification and structure-activity relationship (SAR) studies. Handle with care following standard laboratory safety protocols. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1,3-benzothiazol-2-yl(phenyl)phosphoryl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N3OPS2/c20-21(12-6-2-1-3-7-12,19-15-17-10-11-22-15)16-18-13-8-4-5-9-14(13)23-16/h1-11H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBYBXICJONGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=NC3=CC=CC=C3S2)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N3OPS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332229
Record name N-[1,3-benzothiazol-2-yl(phenyl)phosphoryl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID3715577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

262603-96-3
Record name N-[1,3-benzothiazol-2-yl(phenyl)phosphoryl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring through the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides . The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The final step involves the coupling of the thiazole and benzothiazole rings through a phosphoroso linkage, often using phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times . The use of catalysts and optimized reaction conditions are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Structural Differences :

  • Target Compound: Incorporates a phosphoroso group bridging phenyl and thiazol-2-ylamino substituents.
  • Analogs: Acetamide-linked derivatives (e.g., compounds 9a–9e in ): Feature acetamide spacers connecting benzimidazole and thiazole-triazole systems. Substituents vary (e.g., 4-fluorophenyl in 9b, 4-bromophenyl in 9c), influencing hydrophobicity and steric bulk . 2-Aryl benzothiazoles (e.g., 3a–3e in ): Include substituents like 4-chlorobenzoyl (3e) or nitro groups (3d), altering electron density and binding affinity . Sulfonamide-thiazole hybrids (e.g., compounds 16–17 in ): Contain sulfonylamino groups linked to trifluoromethyl thiazoles, optimizing interactions with CXCR2 receptors .

Table 1: Substituent Impact on Molecular Properties

Compound Class Key Substituent Molecular Weight Notable Feature
Target Compound Phosphoroso-thiazolylamino ~400 (estimated) Enhanced electrophilicity
Acetamide derivatives Halogenated aryl (F, Br) 537–613 Increased lipophilicity
2-Aryl benzothiazoles Nitro/methoxy groups 300–400 Electron-withdrawing effects
Sulfonamide-thiazoles Trifluoromethyl ~450 Improved target selectivity

Table 2: Reaction Yields and Conditions

Compound Class Key Reagents Yield Range
Acetamide derivatives CuSO4, sodium ascorbate 80–95%
2-Aryl benzothiazoles Sulfonyl chlorides, pyridine 70–85%
Sulfonamide-thiazoles POCl3, DMF 60–80%

Molecular Interactions and Crystallography

  • Hydrogen Bonding : Acetamide derivatives (9a–9e ) form C–H···π interactions and π–π stacking, stabilizing crystal lattices .
  • Crystal Packing : Benzothiazole derivatives (e.g., ) exhibit planar pyrazole-thiazole systems with dihedral angles <35°, influencing solubility .
  • SHELX Refinement : Structural validation of analogs (e.g., 9f ) relied on SHELXL for high-resolution crystallography .

Biological Activity

The compound 2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole is a phosphorous-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N3OPS2C_{16}H_{12}N_3OPS_2. The compound features a benzothiazole core linked to a thiazole moiety through a phenyl group and a phosphoroso functional group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising activity against various Gram-positive bacteria .

CompoundActivityReference
This compoundAntimicrobial
Benzothiazole derivativesAntimicrobial against Gram-positive organisms

Analgesic and Anti-inflammatory Effects

Research indicates that benzothiazole derivatives can act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways. In vivo studies have demonstrated that these compounds can alleviate pain without significant side effects on voluntary locomotor behavior in animal models .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the aromatic rings of benzothiazole derivatives can significantly influence their potency as sEH/FAAH inhibitors. For example, the introduction of trifluoromethyl groups at specific positions enhances enzyme inhibition while maintaining metabolic stability .

Study 1: Analgesic Effects in Animal Models

A study evaluated the analgesic effects of a dual sEH/FAAH inhibitor derived from the benzothiazole scaffold in rats. The results indicated that the compound provided effective pain relief comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) without inducing behavioral depression .

Study 2: Anticonvulsant Activity

Another investigation focused on related compounds featuring benzothiazole structures, assessing their anticonvulsant properties in mouse seizure models. Several derivatives exhibited significant protective effects against induced seizures, suggesting potential therapeutic applications in epilepsy .

Q & A

Q. Critical Parameters :

  • Temperature control : Reactions often require low temperatures (0–5°C) during diazotization or coupling steps to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity, while solvent-free conditions (e.g., Eaton’s reagent) improve atom economy .

Basic: How is the structural integrity of this compound verified?

Answer:
A combination of spectroscopic and analytical techniques is employed:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons), δ 3.5–4.2 ppm (P–N–H coupling) .
    • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphoroso group .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S, and P percentages (e.g., C: 62.50% observed vs. 62.56% calculated) .
  • X-ray crystallography : Resolves bond angles (e.g., P–N–C: ~120°) and confirms planarity of the benzothiazole-thiazole system .

Basic: What preliminary biological activities have been reported for similar benzothiazole-phosphoroso derivatives?

Answer:
Related compounds exhibit:

  • Anticancer activity : IC₅₀ values of 5–20 µM against HeLa and MCF-7 cell lines via apoptosis induction .
  • Antimicrobial effects : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Enzyme inhibition : Inhibition of HIV-1 protease (Ki: 0.5–2.0 µM) .

Q. Screening protocols :

  • In vitro assays : MTT for cytotoxicity, agar diffusion for antimicrobial activity .

Advanced: How can mechanistic studies elucidate the reactivity of the phosphoroso group?

Answer:

  • Kinetic studies : Monitor hydrolysis rates in buffered solutions (pH 2–12) via UV-Vis spectroscopy to assess stability .
  • DFT calculations : Optimize transition states for phosphorylation steps (e.g., activation energy barriers for P–N bond formation) .
  • Isotope labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation during hydrolysis .

Key Finding : The phosphoroso group’s electrophilicity is enhanced by electron-withdrawing substituents on the phenyl ring, accelerating nucleophilic attacks .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Answer:
Substituent effects are quantified via:

  • Electron-donating groups (e.g., –OCH₃) : Increase solubility but reduce antimicrobial potency (MIC increases by 4-fold) .
  • Halogen substitution (e.g., –Br) : Enhances anticancer activity (IC₅₀ drops by 50%) due to improved membrane permeability .

Q. Methodology :

  • Parallel synthesis : Prepare derivatives with systematic substituent variations .
  • QSAR modeling : Correlate logP values with cytotoxicity (R² > 0.85) .

Advanced: What computational approaches predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with HIV-1 protease (PDB: 1HHP), identifying hydrogen bonds between the phosphoroso group and Asp25/Asp29 residues .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .

Advanced: How should researchers address contradictions in reported synthetic yields?

Answer:
Discrepancies (e.g., 50–80% yields for similar routes) arise from:

  • Catalyst purity : Use freshly distilled POCl₃ to avoid hydrolysis .
  • Workup protocols : Neutralize reaction mixtures with NaHCO₃ instead of NaOH to prevent phosphoroso group degradation .

Validation : Replicate reactions under inert atmosphere (N₂) and monitor intermediates via TLC .

Advanced: What strategies mitigate instability of the phosphoroso group during storage?

Answer:

  • Storage conditions : Lyophilize and store at –20°C under argon .
  • Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to prevent oxidation .

Advanced: How are trace impurities characterized and resolved?

Answer:

  • HPLC-MS : Identify byproducts (e.g., hydrolyzed phosphonate) using a C18 column (acetonitrile/0.1% formic acid) .
  • 2D NMR (HSQC, HMBC) : Assign peaks for regioisomeric impurities .

Advanced: What scale-up challenges exist for multi-gram synthesis?

Answer:

  • Exothermic reactions : Use jacketed reactors with controlled cooling during phosphorylation .
  • Safety : Handle POCl₃ in fume hoods with scrubbers to neutralize HCl gas .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent-free scaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.